Technical Guide: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid – Structural Profiling and Orthogonal Reactivity
Technical Guide: 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid – Structural Profiling and Orthogonal Reactivity
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the strategic selection of bifunctional building blocks is critical for efficient late-stage functionalization. 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS: 1324054-68-3) serves as a highly versatile, orthogonally protected intermediate [1]. Featuring a free aliphatic carboxylic acid, a protected aromatic methyl ester, and an aryl chloride, this molecule allows researchers to execute sequential, chemoselective transformations without the need for redundant protection-deprotection cycles.
This whitepaper provides an in-depth physicochemical profile, mechanistic rationales for reagent selection, and self-validating experimental protocols for utilizing this compound in complex organic synthesis.
Physicochemical Profiling & Structural Analysis
The molecular architecture of this building block is precisely engineered for regioselective chemistry. The free acetic acid moiety at the C1 position of the phenyl ring is highly reactive toward nucleophiles when activated. Conversely, the methyl ester at the C4 position remains inert under standard amide coupling conditions, while the chloro group at the C3 position (ortho to the ester) provides a handle for transition-metal-catalyzed cross-coupling.
The exact molecular weight is derived from its formula, C₁₀H₉ClO₄ :
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Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol
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Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol
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Chlorine (Cl): 1 atom × 35.450 g/mol = 35.450 g/mol
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Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol
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Total Molecular Weight: 228.628 g/mol (Standardized to 228.63 g/mol ) [2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid |
| CAS Registry Number | 1324054-68-3 |
| Molecular Formula | C₁₀H₉ClO₄ |
| Molecular Weight | 228.63 g/mol |
| SMILES | COC(=O)C1=CC=C(CC(O)=O)C=C1Cl |
| InChIKey | YBHAIIHYPHJMBR-UHFFFAOYSA-N |
| Standard Purity | ≥98% |
| Physical Form | Solid |
Strategic Utility in Organic Synthesis (Orthogonal Reactivity)
The true value of this molecule lies in its capacity for divergent synthesis. The diagram below illustrates the orthogonal pathways available to researchers.
Orthogonal reactivity pathways of the bifunctional building block.
Mechanistic Causality in Reaction Design
To ensure high yields and prevent cross-reactivity, specific reagents must be selected based on their mechanistic pathways:
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HATU over Traditional Carbodiimides (DCC/EDC): For the functionalization of the free acetic acid, HATU is the premier choice. Traditional carbodiimides often suffer from slow coupling kinetics and yield unwanted N-acylurea byproducts. HATU mitigates this by generating a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides anchimeric assistance (neighboring group participation), which drastically accelerates the nucleophilic attack of the incoming amine[3].
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LiOH over NaOH/KOH for Saponification: If the methyl ester must be hydrolyzed in the presence of a newly formed amide bond, lithium hydroxide is uniquely suited for the task. According to Hard-Soft Acid-Base (HSAB) theory, the "hard" Li⁺ cation strongly coordinates to the "hard" carbonyl oxygen of the ester. This coordination withdraws electron density from the carbonyl carbon, making it highly electrophilic and directing the hydroxide nucleophile specifically to the ester, thereby preserving the amide bond [4].
Self-Validating Experimental Methodologies
The following protocols are engineered as self-validating systems, incorporating built-in quality control checkpoints to guarantee successful transformations.
Step-by-step experimental workflow for chemoselective amide coupling.
Protocol A: Chemoselective Amide Coupling (HATU/DIPEA)
Reference standard adapted from established phenylacetic acid coupling methodologies [5].
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Preparation: Dissolve 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
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Activation: Cool the solution to 0 °C. Add HATU (1.2 eq) and DIPEA (2.0 eq).
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Causality Check: Stir strictly for 15 minutes prior to amine addition. This pre-activation ensures the complete formation of the OAt active ester, preventing the amine from degrading the coupling reagent.
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Coupling: Add the target amine (1.1 eq) dropwise. Remove the ice bath, warm to room temperature, and stir for 2–4 hours.
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Validation Checkpoint (TLC/LC-MS): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 50% EtOAc/Hexanes). The system is validated as complete when the starting material spot (UV active, R_f ~0.3) is completely consumed. Confirm the product mass via LC-MS.
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Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine to strip away unreacted starting materials and water-soluble DIPEA salts.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Saponification of the Methyl Ester (LiOH)
Reference standard adapted from selective ester hydrolysis methodologies [6].
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Preparation: Dissolve the methyl ester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.
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Causality Check: This specific ternary solvent system is mandatory. It ensures complete solvation of the hydrophobic organic substrate (via THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile.
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Hydrolysis: Add LiOH monohydrate (3.0 eq) and stir at room temperature for 3 hours.
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Validation Checkpoint (TLC): Monitor the disappearance of the higher-R_f methyl ester spot. The resulting lithium carboxylate salt will remain at the baseline (R_f = 0.0) in standard organic eluents, confirming complete conversion.
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Acidification: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with water and cool to 0 °C. Add 1M HCl dropwise.
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Validation Checkpoint (pH & Precipitation): Continuously monitor the aqueous layer with pH indicator paper. The target free carboxylic acid will only precipitate completely when the pH is strictly driven to 2.0–3.0. Filter the resulting precipitate and dry under high vacuum.
Safety, Handling, and Environmental Controls
According to standardized Safety Data Sheets (SDS) [7] and [8], this compound requires strict laboratory controls:
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GHS Hazards: Classified as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).
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Exposure Controls: All manipulations, especially weighing and transferring the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
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PPE Requirements: Nitrile gloves, tightly fitting safety goggles (EN 166 standard), and an impervious lab coat are mandatory.
References
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National Center for Biotechnology Information (PMC). "Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists". Source: nih.gov. URL: [Link]
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National Center for Biotechnology Information (PMC). "Epimerisation in Peptide Synthesis". Source: nih.gov. URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(4-(4-chloro-3-methylphenoxy)phenyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemscene.com [chemscene.com]
